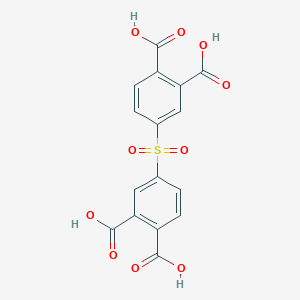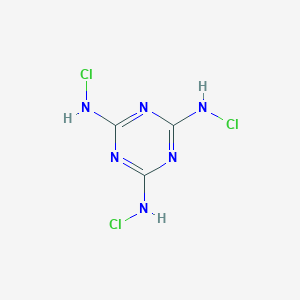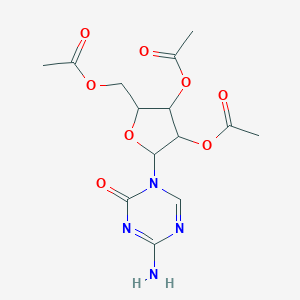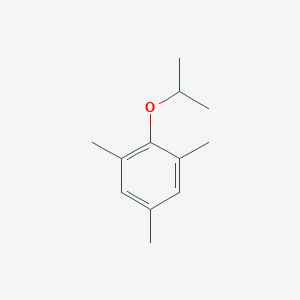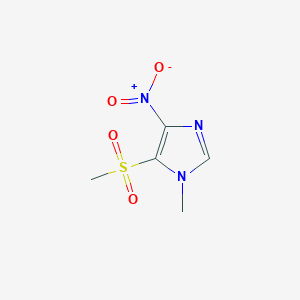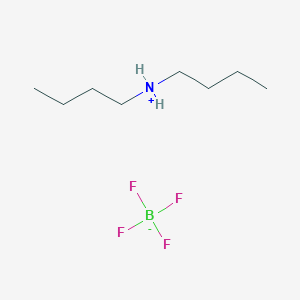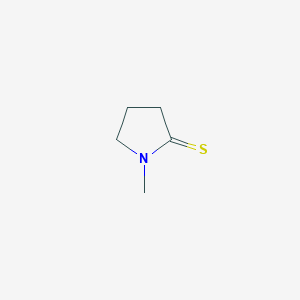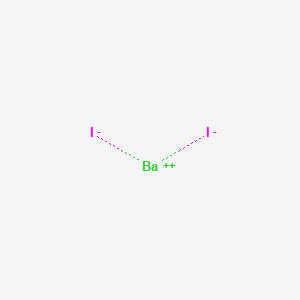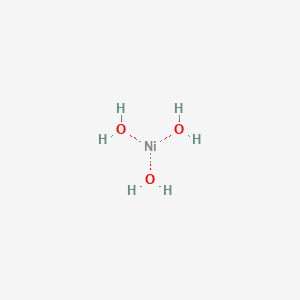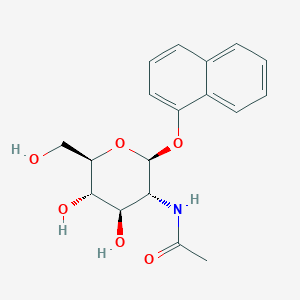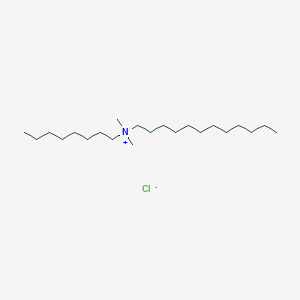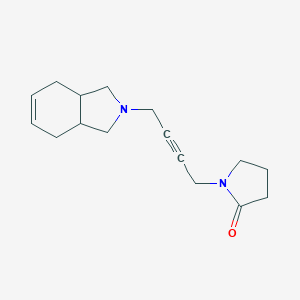
1-(4-(3a,4,7,7a-Tetrahydro-2-isoindolinyl)-2-butynyl)-2-pyrrolidinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-(3a,4,7,7a-Tetrahydro-2-isoindolinyl)-2-butynyl)-2-pyrrolidinone, also known as A-836,339, is a potent and selective cannabinoid receptor type 2 (CB2) agonist. It has gained significant attention in recent years due to its potential use in the treatment of various diseases and disorders. In
Mecanismo De Acción
1-(4-(3a,4,7,7a-Tetrahydro-2-isoindolinyl)-2-butynyl)-2-pyrrolidinone selectively activates CB2 receptors, which are primarily found on immune cells. Activation of these receptors leads to a decrease in inflammation and pain. 1-(4-(3a,4,7,7a-Tetrahydro-2-isoindolinyl)-2-butynyl)-2-pyrrolidinone also has neuroprotective effects, which may be due to its ability to modulate the immune response.
Efectos Bioquímicos Y Fisiológicos
1-(4-(3a,4,7,7a-Tetrahydro-2-isoindolinyl)-2-butynyl)-2-pyrrolidinone has been shown to have a number of biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of arthritis and neuropathic pain. It has also been shown to have neuroprotective effects in models of stroke and traumatic brain injury.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1-(4-(3a,4,7,7a-Tetrahydro-2-isoindolinyl)-2-butynyl)-2-pyrrolidinone in lab experiments is its selectivity for CB2 receptors. This allows researchers to specifically target these receptors and study their effects. However, one limitation is that 1-(4-(3a,4,7,7a-Tetrahydro-2-isoindolinyl)-2-butynyl)-2-pyrrolidinone is a synthetic compound, and its effects may not be representative of those of natural cannabinoids.
Direcciones Futuras
There are several potential future directions for research on 1-(4-(3a,4,7,7a-Tetrahydro-2-isoindolinyl)-2-butynyl)-2-pyrrolidinone. One area of interest is its potential use in the treatment of cancer. 1-(4-(3a,4,7,7a-Tetrahydro-2-isoindolinyl)-2-butynyl)-2-pyrrolidinone has been shown to have anti-tumor effects in animal models, and further research in this area could lead to the development of new cancer treatments. Another area of interest is its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. 1-(4-(3a,4,7,7a-Tetrahydro-2-isoindolinyl)-2-butynyl)-2-pyrrolidinone has been shown to have neuroprotective effects, and further research in this area could lead to the development of new treatments for these diseases.
Métodos De Síntesis
The synthesis of 1-(4-(3a,4,7,7a-Tetrahydro-2-isoindolinyl)-2-butynyl)-2-pyrrolidinone involves several steps. The starting material is 2-(2-bromoethyl)-1H-isoindole-1,3(2H)-dione, which is reacted with 3-amino-1,1-dimethylbut-1-en-3-yne in the presence of a palladium catalyst to form the intermediate compound. This intermediate is then reacted with 2-bromo-1-(pyrrolidin-2-yl)ethanone in the presence of a base to produce 1-(4-(3a,4,7,7a-Tetrahydro-2-isoindolinyl)-2-butynyl)-2-pyrrolidinone.
Aplicaciones Científicas De Investigación
1-(4-(3a,4,7,7a-Tetrahydro-2-isoindolinyl)-2-butynyl)-2-pyrrolidinone has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, analgesic, and neuroprotective effects. It has also been studied for its potential use in the treatment of cancer, multiple sclerosis, and other diseases.
Propiedades
Número CAS |
14053-09-9 |
|---|---|
Nombre del producto |
1-(4-(3a,4,7,7a-Tetrahydro-2-isoindolinyl)-2-butynyl)-2-pyrrolidinone |
Fórmula molecular |
C16H22N2O |
Peso molecular |
258.36 g/mol |
Nombre IUPAC |
1-[4-(1,3,3a,4,7,7a-hexahydroisoindol-2-yl)but-2-ynyl]pyrrolidin-2-one |
InChI |
InChI=1S/C16H22N2O/c19-16-8-5-11-18(16)10-4-3-9-17-12-14-6-1-2-7-15(14)13-17/h1-2,14-15H,5-13H2 |
Clave InChI |
ISKILFGLUIDQFS-UHFFFAOYSA-N |
SMILES |
C1CC(=O)N(C1)CC#CCN2CC3CC=CCC3C2 |
SMILES canónico |
C1CC(=O)N(C1)CC#CCN2CC3CC=CCC3C2 |
Sinónimos |
1-[4-(3a,4,7,7a-Tetrahydroisoindolin-2-yl)-2-butynyl]-2-pyrrolidone |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



